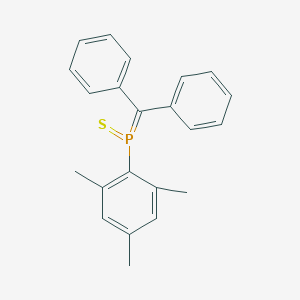
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione is a chemical compound known for its unique structure and properties. It is often used in coordination complexes and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione typically involves the reaction of diphenylmethane with 2,4,6-trimethylphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives.
Applications De Recherche Scientifique
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form various metal complexes.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone
- (Diphenylmethylidene)(2,4,6-trimethylphenyl)phosphane–platinum (3/1)
Uniqueness
What sets (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione apart from similar compounds is its unique structure, which allows it to form stable complexes with various metals. This property makes it particularly valuable in coordination chemistry and industrial applications.
Propriétés
Numéro CAS |
89982-81-0 |
|---|---|
Formule moléculaire |
C22H21PS |
Poids moléculaire |
348.4 g/mol |
InChI |
InChI=1S/C22H21PS/c1-16-14-17(2)21(18(3)15-16)23(24)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clé InChI |
BLOBIKBQLNALGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(=C(C2=CC=CC=C2)C3=CC=CC=C3)=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
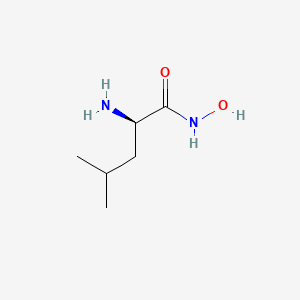

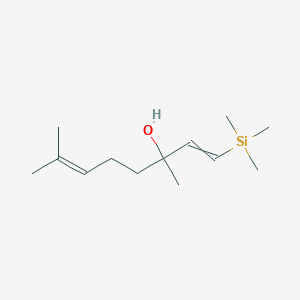
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
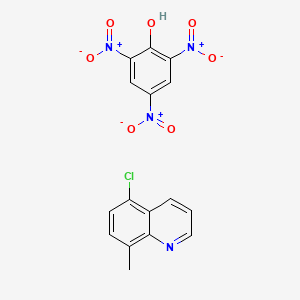
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)

![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
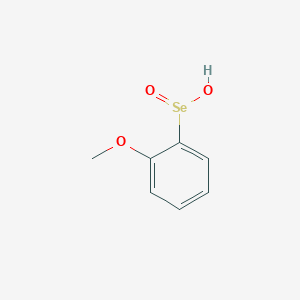
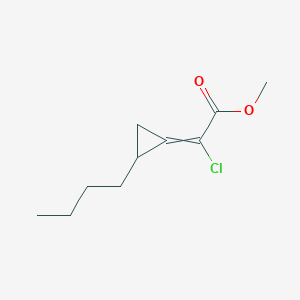

![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
